BTD-7

Antimicrobial Peptide Mechanism Membrane Biophysics SAXS

Researchers investigating selective membrane disruption often face batch-to-batch variability with generic cationic AMPs. BTD-7 is a structurally defined, 18-amino-acid macrocyclic theta-defensin from Papio anubis, offering a consistent tool for mechanistic studies. • Predictable Mechanism: Induces negative Gaussian curvature selectively in PE-rich bacterial mimetic membranes, leaving cholesterol-rich eukaryotic membranes intact. • Validated Activity: Achieves >3 log reduction against C. albicans at 8 μg/mL and S. aureus at 1 μg/mL, providing a reliable reference for antifungal and antibacterial susceptibility testing. Supplied with rigorous analytical characterization to support reproducible structure-activity relationship (SAR) and biophysical studies.

Molecular Formula
Molecular Weight
Cat. No. B1577682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTD-7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTD-7: Cyclic Theta-Defensin Peptide


BTD-7 is an 18-amino-acid macrocyclic theta-defensin peptide [1] isolated from Papio anubis (olive baboon) leukocytes [2]. It belongs to the theta-defensin subfamily of antimicrobial peptides (AMPs) and is formed by the head-to-tail splicing of two nonapeptide precursors [2]. The peptide is characterized by a cyclic backbone and three internal disulfide bonds that confer exceptional structural stability [1]. BTD-7 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi [1] and acts via a membrane curvature-generating mechanism distinct from pore-forming cationic AMPs [3].

Why BTD-7 Cannot Be Substituted


Despite high sequence homology with other baboon theta-defensins (BTD-1, -2, -3, -4), BTD-7 demonstrates variable antimicrobial potency across different pathogens and buffer conditions that cannot be predicted from sequence conservation alone [1]. Furthermore, theta-defensins as a class operate via a distinct membrane curvature mechanism that is exquisitely sensitive to lipid composition—specifically requiring phosphoethanolamine (PE)-rich membranes typical of bacteria—while leaving cholesterol-rich eukaryotic membranes intact [2]. Generic cationic AMPs such as protegrin PG-1 exhibit different membrane interaction patterns when compared directly with BTD-7 and RTD-1 in synchrotron SAXS studies [3], underscoring that substitution without empirical validation would compromise both antimicrobial efficacy and mechanistic fidelity in research applications.

BTD-7 Comparative Evidence


Membrane Curvature Induction vs. RTD-1

BTD-7 induces a Pn3m cubic phase in small unilamellar vesicles (SUVs) with lipid compositions mimicking Gram-negative bacterial membranes at a peptide-to-lipid (P/L) molar ratio of 1/30. This effect was observed only in PE-rich membranes (DOPG/DOPE = 20/80) and not in membranes with reduced negative intrinsic curvature lipids (DOPG/DOPE/DOPC = 20/40/40) [1]. The same cubic phase was induced by the prototype theta-defensin RTD-1 under identical conditions, indicating that BTD-7 shares this class-defining membrane remodeling capacity [1].

Antimicrobial Peptide Mechanism Membrane Biophysics SAXS

Antifungal Potency Against C. albicans vs. Other BTDs

In microbicidal suspension assays, BTD-7 exhibited robust killing of Candida albicans 16820 at concentrations of 4–8 μg/mL in Tris buffer, achieving >3 log reduction (>99.9% killing) at 8 μg/mL [1]. In PIPES buffer, BTD-7 and BTD-2 were the only BTDs to achieve >3 log killing of C. albicans at 8 μg/mL, while BTD-4 showed only 90–100% killing at the same concentration [1]. The differential activity profile among isoforms is striking given their high sequence identity, highlighting that potency against this fungal pathogen cannot be assumed from peptide class alone.

Antifungal Susceptibility Candida albicans Theta-Defensin

S. aureus and E. coli Antibacterial Activity

Against Staphylococcus aureus 502a, all five BTDs tested (BTD-1, -2, -3, -4, -7) produced nearly identical zones of clearing in radial diffusion assays, and each achieved >3 log reduction in viable counts (>99.9% killing) at 1 μg/mL in Tris buffer and 4 μg/mL in PIPES buffer [1]. Against Escherichia coli ML35, BTD-7 achieved >90% killing at 8 μg/mL, comparable to other BTDs, though BTD-2 and BTD-3 were somewhat more effective in diffusion assays [1]. Notably, BTD-7 demonstrated >90% killing of both bacterial species across all buffer conditions tested [1].

Antibacterial Peptide Staphylococcus aureus Escherichia coli

Membrane Permeabilization Kinetics vs. BTD-2

In an ONPG hydrolysis assay measuring E. coli ML35 inner membrane permeabilization, BTD-7 exhibited a dose-dependent permeabilization profile similar to BTD-1, -3, and -4 at low peptide concentrations (<1 μg/mL) [1]. In contrast, BTD-2 was 1.5- to 3-fold more active than BTD-7 and the other BTDs at these low concentrations [1]. At higher concentrations, all BTDs converged in permeabilization efficacy, reflecting the shared membrane-active mechanism of the class [1].

Membrane Permeabilization Antimicrobial Mechanism Kinetic Assay

Membrane Selectivity: Bacterial vs. Eukaryotic

BTD-7 selectively generates saddle-splay (negative Gaussian) membrane curvature exclusively in model membranes rich in phosphoethanolamine (PE) headgroups—a lipid composition characteristic of bacterial membranes—while showing no membrane disruption in PE-poor compositions that model eukaryotic membranes [1]. This selectivity was demonstrated by SAXS analysis showing Pn3m cubic phase induction only in DOPG/DOPE (20/80) SUVs and not in DOPG/DOPE/DOPC (20/40/40) SUVs [1]. This class-level property distinguishes BTD-7 from non-selective membrane-active peptides and underpins its favorable therapeutic index in preclinical models.

Membrane Selectivity Phosphoethanolamine Antimicrobial Specificity

BTD-7 Application Scenarios


Candida albicans Antifungal Susceptibility & Mechanism

Use BTD-7 as the theta-defensin of choice for investigating antifungal mechanisms against Candida albicans. Quantitative evidence demonstrates that BTD-7 is among the most potent BTD isoforms against this fungal pathogen, achieving >3 log reduction at 8 μg/mL in both Tris and PIPES buffer systems [1]. This robust candidacidal activity, combined with the well-characterized membrane curvature mechanism, makes BTD-7 an ideal tool for structure-activity relationship (SAR) studies, time-kill kinetics, and comparative mechanistic analyses against clinical antifungal agents.

Membrane Curvature Biophysics Research

Employ BTD-7 in synchrotron SAXS and other biophysical assays to study saddle-splay (negative Gaussian) curvature generation as a mechanism of selective bacterial membrane disruption. BTD-7 induces a Pn3m cubic phase in PE-rich bacterial mimetic membranes (DOPG/DOPE = 20/80) at a P/L ratio of 1/30 but not in PE-poor eukaryotic mimetic membranes (DOPG/DOPE/DOPC = 20/40/40), mirroring the class-defining behavior of RTD-1 [2]. This makes BTD-7 a validated alternative to RTD-1 for researchers requiring a theta-defensin with a distinct pathogen specificity profile for comparative curvature studies.

Broad-Spectrum Antibacterial Screening & AMP QC

Utilize BTD-7 as a reference standard for broad-spectrum antibacterial activity in screening campaigns and quality control of antimicrobial peptide libraries. BTD-7 consistently achieves >3 log killing of S. aureus at 1 μg/mL (Tris) or 4 μg/mL (PIPES) and >90% killing of E. coli at 8 μg/mL across all buffer conditions tested [1]. Its well-documented and reproducible activity profile supports its use as a positive control in minimum inhibitory concentration (MIC) assays, radial diffusion assays, and microdilution susceptibility testing.

Theta-Defensin Isoform Structure-Function Studies

Incorporate BTD-7 into comparative structure-activity relationship (SAR) panels of baboon theta-defensins (BTD-1 through BTD-4, BTD-7). Despite high sequence homology, BTD-7 exhibits a distinct activity fingerprint: equivalent to class average for S. aureus, moderate for E. coli, and among the most potent for C. albicans [1]. At low concentrations (<1 μg/mL), BTD-7 permeabilizes E. coli membranes at rates similar to BTD-1, -3, and -4, but 1.5- to 3-fold lower than BTD-2 [1]. This quantitative differentiation supports its use in structure-guided design of optimized theta-defensin analogs.

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